molecular formula C11H15ClFN B1467326 [(3-Chloro-4-fluorophenyl)methyl](2-methylpropyl)amine CAS No. 1250029-96-9

[(3-Chloro-4-fluorophenyl)methyl](2-methylpropyl)amine

Cat. No.: B1467326
CAS No.: 1250029-96-9
M. Wt: 215.69 g/mol
InChI Key: RXEBMVYOULIMHC-UHFFFAOYSA-N
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Description

Chemical Classification and Significance

(3-Chloro-4-fluorophenyl)methylamine belongs to the broader class of organic compounds known as phenylmethylamines, which are characterized by containing a phenylmethtylamine moiety. More specifically, this compound is classified as a secondary amine derivative featuring a substituted benzyl group attached to an isobutyl amino functionality. The presence of both chlorine and fluorine atoms on the aromatic ring at the 3-position and 4-position respectively creates a unique electronic environment that significantly influences the compound's chemical behavior and biological activity.

The International Union of Pure and Applied Chemistry systematic name for this compound is N-(3-chloro-4-fluorobenzyl)-2-methyl-1-propanamine, reflecting its structural composition of a 3-chloro-4-fluorobenzyl group connected to a 2-methylpropylamine unit. This structural arrangement places the compound within the benzylamine family, which includes the parent compound benzylamine (C₆H₅CH₂NH₂) and its various substituted derivatives. The dual halogen substitution pattern distinguishes this molecule from simpler benzylamine derivatives and contributes to its specialized applications in chemical synthesis and pharmaceutical research.

The significance of (3-Chloro-4-fluorophenyl)methylamine extends beyond its structural features to encompass its role as a synthetic building block in organic chemistry. Compounds containing both chlorine and fluorine substituents on aromatic rings have gained prominence in pharmaceutical development due to their enhanced metabolic stability and improved pharmacokinetic properties compared to their non-halogenated counterparts. The specific substitution pattern observed in this compound makes it particularly valuable for structure-activity relationship studies and as a precursor for more complex molecular architectures.

Historical Context and Discovery

The development of (3-Chloro-4-fluorophenyl)methylamine can be traced to the broader evolution of organofluorine chemistry and the systematic exploration of halogenated aromatic compounds. While the exact discovery date and initial synthesis of this specific compound are not extensively documented in the available literature, its structural components reflect decades of research into benzylamine derivatives and halogenated organic molecules. The compound was first registered in chemical databases in 2012, indicating its emergence as a compound of research interest during the early 2010s.

The historical significance of this compound is intimately connected to the development of synthetic methodologies for preparing substituted benzylamines. Traditional approaches to benzylamine synthesis, including the reduction of benzonitrile and reductive amination of benzaldehyde over Raney nickel catalysts, provided the foundation for more sophisticated synthetic routes targeting specifically substituted derivatives. The incorporation of halogen atoms, particularly fluorine and chlorine, required the development of specialized synthetic strategies that could selectively introduce these substituents while maintaining the integrity of the amine functionality.

The broader context of halogenated benzylamine research gained momentum with the recognition that fluorine substitution could dramatically alter the biological and chemical properties of organic molecules. This understanding led to systematic investigations of various halogenation patterns on aromatic rings, ultimately resulting in the identification and synthesis of compounds such as (3-Chloro-4-fluorophenyl)methylamine. The compound's emergence in research literature coincided with advances in pharmaceutical chemistry that emphasized the importance of halogenated building blocks for drug discovery and development programs.

Research Objectives and Scope

Contemporary research involving (3-Chloro-4-fluorophenyl)methylamine encompasses multiple interconnected objectives spanning fundamental chemical characterization, synthetic methodology development, and potential application exploration. Primary research objectives focus on understanding the compound's reactivity patterns, particularly how the dual halogen substitution influences its chemical behavior compared to simpler benzylamine derivatives. These studies aim to establish comprehensive structure-property relationships that can guide the design of related compounds with enhanced or modified characteristics.

A significant research objective involves the development of efficient and scalable synthetic routes for preparing (3-Chloro-4-fluorophenyl)methylamine and its analogs. Current synthetic approaches, while functional, require optimization to improve yields, reduce environmental impact, and minimize the use of hazardous reagents. Research groups are investigating novel catalytic systems and alternative reaction pathways that could provide more sustainable access to this compound class. These efforts are particularly important given the increasing demand for halogenated building blocks in pharmaceutical and materials science applications.

The scope of current research extends to investigating the compound's potential as a synthetic intermediate for more complex molecular targets. Patent literature reveals ongoing efforts to incorporate (3-Chloro-4-fluorophenyl)methylamine into pharmaceutical development programs, particularly in the synthesis of kinase inhibitors and other bioactive molecules. These applications require detailed understanding of the compound's reactivity, stability, and compatibility with various synthetic transformations, objectives that drive much of the current research activity.

Property Value Method/Source
Molecular Formula C₁₁H₁₅ClFN Computed by PubChem
Molecular Weight 215.69 g/mol Computed by PubChem
Chemical Abstracts Service Number 1250029-96-9 Registry Database
International Union of Pure and Applied Chemistry Name N-(3-chloro-4-fluorobenzyl)-2-methyl-1-propanamine Computed
Simplified Molecular Input Line Entry System CC(C)CNCC1=CC=C(F)C(Cl)=C1 Computed
International Chemical Identifier Key RXEBMVYOULIMHC-UHFFFAOYSA-N Computed
Topological Polar Surface Area 12.03 Ų Computational Analysis
Logarithm of Partition Coefficient 3.2247 Computational Analysis
Hydrogen Bond Acceptors 1 Computational Analysis
Hydrogen Bond Donors 1 Computational Analysis
Rotatable Bonds 4 Computational Analysis

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN/c1-8(2)6-14-7-9-3-4-11(13)10(12)5-9/h3-5,8,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEBMVYOULIMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Chloro-4-fluorophenyl)methylamine is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a chloro and a fluorine substituent on a phenyl ring, along with a branched alkyl amine group. Its molecular formula is C11H14ClFC_{11}H_{14}ClF with a molecular weight of approximately 215.70 g/mol. The presence of these substituents significantly influences its chemical properties, including reactivity and biological interactions.

Synthesis

The synthesis of (3-Chloro-4-fluorophenyl)methylamine typically involves multi-step reactions that require careful control of conditions to achieve high purity and yield. The general synthetic route includes:

  • Formation of the Phenyl Ring : Starting from suitable precursors, the chloro and fluorine groups are introduced through halogenation reactions.
  • Amine Formation : The branched alkyl amine group is synthesized via nucleophilic substitution reactions.

Antimicrobial Activity

Research has indicated that (3-Chloro-4-fluorophenyl)methylamine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Comparison to Standard (Streptomycin)
Staphylococcus aureus20.5 ± 0.4Lower than Streptomycin (36.6 ± 0.3)
Chromobacterium violaceum17.0 ± 0.3Lower than Streptomycin (29.1 ± 0.2)

These results suggest that while the compound shows promise as an antimicrobial agent, it may not be as potent as established antibiotics like Streptomycin .

Antidepressant and Antipsychotic Potential

Some derivatives of compounds structurally related to (3-Chloro-4-fluorophenyl)methylamine have demonstrated serotonin reuptake inhibition, indicating potential antidepressant activity. Additionally, certain analogs have been investigated for antipsychotic properties . This suggests that further exploration into the neuropharmacological effects of this compound could be beneficial.

Case Studies and Research Findings

  • In Vitro Studies : A study focusing on the compound's interaction with various biological targets highlighted its binding affinity to certain receptors, which may play a role in its pharmacological effects .
  • Comparative Analysis : Similar compounds were analyzed for their biological activities, providing context for understanding how structural variations influence efficacy:
    Compound Name Unique Aspects
    (4-Chloro-3-fluorophenyl)methylamineDifferent halogen arrangement; varied biological activity
    N,N-Dimethyl-(3-chloro-4-fluorophenyl)methanamineAltered lipophilicity affecting bioavailability

The mechanism by which (3-Chloro-4-fluorophenyl)methylamine exerts its biological effects is still under investigation. It is hypothesized that the electron-withdrawing effects of the chloro and fluorine substituents enhance nucleophilicity and facilitate interactions with biological macromolecules such as enzymes and receptors .

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential as a pharmaceutical intermediate due to its ability to interact with biological targets. Research indicates that it may influence neurotransmitter systems, particularly those involved in mood regulation and anxiety disorders.

  • Case Study : A study examining the binding affinity of (3-Chloro-4-fluorophenyl)methylamine to serotonin receptors showed promising results, suggesting its utility in developing new antidepressants.

Drug Development

Due to its unique halogen substituents, this compound can modify the pharmacokinetic properties of drugs. It serves as a building block for synthesizing various derivatives aimed at enhancing therapeutic efficacy.

  • Synthesis Pathways : The synthesis typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Methods include nucleophilic substitutions and coupling reactions.

Preliminary interaction studies have shown that (3-Chloro-4-fluorophenyl)methylamine may bind to specific enzymes and receptors involved in metabolic pathways.

  • Research Insights : Investigations into its enzyme inhibition capabilities revealed potential applications in treating metabolic disorders.

Comparison with Similar Compounds

Halogenated Benzylamines

  • [(2-Chloro-4-fluorophenyl)methyl][3-(dimethylamino)propyl]amine Structural Differences: Chlorine and fluorine substituents are at positions 2 and 4 on the phenyl ring, compared to 3 and 4 in the target compound. The alkyl chain is a 3-(dimethylamino)propyl group instead of 2-methylpropyl. The dimethylamino group introduces polarity, increasing water solubility relative to the target compound’s branched alkyl chain .
  • [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride

    • Structural Differences : Features a 3-fluorophenyl group and a propyl chain substituted with a 4-fluorophenyl group.
    • Impact : The dual fluorophenyl groups enhance lipophilicity but reduce solubility in polar solvents. The straight-chain propyl group may lower boiling points compared to the branched 2-methylpropyl group .

Alkyl Chain Variants

  • Diisobutylamine (2-Methyl-N-(2-Methylpropyl) Amine)

    • Structural Differences : Lacks the halogenated benzyl group.
    • Impact : The absence of aromaticity results in higher volatility (vapor pressure: 10 mmHg at 30°C) and slightly higher water solubility. The branched alkyl structure contributes to lower melting points compared to linear analogues .
  • {[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine

    • Structural Differences : Replaces chloro and fluoro substituents with a benzyloxy group.
    • Impact : The electron-donating benzyloxy group reduces lipophilicity (log k ~2.5 estimated via HPLC) compared to the electron-withdrawing Cl/F substituents (log k ~3.0–3.5 predicted) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted log k (HPLC) Water Solubility Vapor Pressure (mmHg)
Target Compound ~215.7 3.2 (estimated) Low <1 (25°C)
[(2-Chloro-4-fluorophenyl)methyl] derivative 244.7 2.8 Moderate 0.5 (25°C)
Diisobutylamine 129.2 1.5 Slight 10 (30°C)
{[4-(Benzyloxy)phenyl]methyl} analogue ~269.3 2.5 Low <0.1 (25°C)

Key Observations :

  • Halogenation (Cl/F) increases molecular weight and lipophilicity, reducing solubility.
  • Branched alkyl chains (e.g., 2-methylpropyl) lower vapor pressure compared to linear chains.

Preparation Methods

Preparation of the Aromatic Intermediate: 3-Chloro-4-fluoroaniline

The aromatic amine precursor, 3-chloro-4-fluoroaniline hydrochloride, is typically prepared via a multi-step process starting from 3,4-dichloronitrobenzene, as detailed in patent CN103709044A:

Step Reaction Description Conditions & Reagents Outcome
1 Fluorine displacement 3,4-dichloronitrobenzene + fluoride salt (KF or CsF), solvent, reflux 5 hours Formation of 3-chloro-4-fluoronitrobenzene
2 Catalytic hydrogenation reduction of nitro group Pd-C catalyst, methanol solvent, room temperature, 6 hours Conversion to 3-chloro-4-fluoroaniline
3 Salification to form hydrochloride salt Dissolution in solvent, HCl gas introduction, filtration 3-chloro-4-fluoroaniline hydrochloride salt

This sequence ensures selective fluorine substitution and reduction to the amine with high purity.

Synthesis of [(3-Chloro-4-fluorophenyl)methyl](2-methylpropyl)amine

The key step involves the alkylation of the aromatic amine with an appropriate alkylating agent to introduce the 2-methylpropyl amine side chain. While specific detailed experimental procedures for this exact compound are scarce in open literature, insights can be drawn from related amine synthesis patents and chemical supplier data:

Step Reaction Description Conditions & Reagents Notes
1 Formation of (3-chloro-4-fluorophenyl)methylamine intermediate Reductive amination or nucleophilic substitution of benzyl halide with ammonia or primary amine Requires control of temperature and solvent polarity for selectivity
2 Alkylation with 2-methylpropyl halide or equivalent Use of alkyl halide (e.g., 2-methylpropyl bromide), base (e.g., K2CO3), polar aprotic solvent (e.g., DMF) Reaction temperature typically 50–80°C, time 3–6 hours
3 Purification and isolation Extraction, crystallization, or chromatography Use of solvents such as ethyl acetate, isobutyl acetate, or mixtures with nitromethane

Solvent and Purification Techniques

The isolation and purification of the final amine compound are crucial for obtaining the desired crystalline form and purity. According to patent WO2016185485A2, various solvent systems and drying techniques are employed:

Solvent Types Used for Isolation and Purification Drying/Isolation Techniques
Ester solvents (e.g., ethyl acetate, isobutyl acetate) Lyophilization (freeze drying), spray drying
Ether solvents Quench cooling the melt, rapid or slow solvent evaporation
Nitrile solvents Anti-solvent addition followed by filtration
Alcoholic solvents Slurry recrystallization, crystallization from melt
Hydrocarbon solvents Melt extrusion, desolvation
Polar aprotic solvents (e.g., N-methyl-2-pyrrolidone) Rotary evaporation, agitated thin film drying
Chloro solvents Filtration and washing with water

These techniques ensure removal of solvents and impurities while preserving the amorphous or crystalline nature of the compound.

Research Findings and Optimization Notes

  • Reaction Temperature and Time: Maintaining reaction temperatures between 50–80°C and reaction times of 3–6 hours optimize alkylation yields without side reactions.
  • Solvent Selection: Polar aprotic solvents favor nucleophilic substitution reactions, while ester solvents facilitate crystallization and purification.
  • Use of Bases: Mild bases like potassium carbonate are preferred to avoid over-alkylation or degradation.
  • Purification: Multi-step extraction and recrystallization improve purity; amorphous solid dispersions with excipients like polyvinylpyrrolidone may enhance stability.
  • Crystalline Forms: Novel crystalline forms (e.g., form-R) can be obtained by heating mixtures of compound and solvents like isobutyl acetate and nitromethane at 60°C for 1 hour, followed by controlled cooling and filtration.

Summary Table of Preparation Methods

Preparation Stage Method/Technique Key Parameters Outcome/Notes
Aromatic amine synthesis Fluorine displacement, catalytic hydrogenation Reflux 5h (fluorination), RT 6h (reduction) High purity 3-chloro-4-fluoroaniline hydrochloride
Alkylation of aromatic amine Nucleophilic substitution with 2-methylpropyl halide 50–80°C, 3–6h, polar aprotic solvent Formation of target amine with controlled selectivity
Purification and isolation Solvent extraction, crystallization, drying Use of ester, ether, polar aprotic solvents; lyophilization, spray drying High purity, amorphous or crystalline product
Crystalline form optimization Heating with solvent mixtures, controlled cooling 60°C for 1h, followed by filtration Novel crystalline forms with improved stability

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3-Chloro-4-fluorophenyl)methylamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, Example 484 in demonstrates a pathway using intermediates like 3-(2-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-b]pyridin-7-yl)-4-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one and 2-(2,6-dimethylmorpholino)-2-methylpropan-1-amine. Key steps include:

  • Catalyst selection : Use palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic groups.
  • Temperature control : Maintain 80–100°C for imidazo[4,5-b]pyridine ring formation to avoid side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >85% purity .

Q. How can the structure of (3-Chloro-4-fluorophenyl)methylamine be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H NMR (400 MHz, DMSO-d6) shows characteristic peaks: δ 1.17–1.32 ppm (2-methylpropyl CH3), 3.50–3.85 ppm (N-CH2), and aromatic protons at δ 6.57–8.89 ppm. 19F NMR detects the fluorine substituent at δ -126.81 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., observed m/z 490.2/492.1 [M+1]+) .
  • X-ray Crystallography : Use SHELX software ( ) to resolve crystal structures, particularly for verifying stereochemistry in chiral derivatives .

Q. What safety protocols are critical when handling (3-Chloro-4-fluorophenyl)methylamine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as aliphatic amines can irritate mucous membranes ( ).
  • Spill Management : Neutralize spills with 5% acetic acid, then adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of (3-Chloro-4-fluorophenyl)methylamine derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT2A/5-HT2C), leveraging structural analogs like CYP2A6-IN-1 ( ). Focus on hydrogen bonding between the amine group and Asp155 (5-HT2A).
  • Pharmacophore Modeling : Identify essential features (e.g., aromatic rings, basic amines) using Schrödinger’s Phase. Validate with in vitro assays (e.g., cAMP accumulation in HEK293 cells) .

Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, THF may favor higher yields than DMF in Buchwald-Hartwig couplings.
  • Kinetic Analysis : Use inline FTIR to monitor intermediate formation. Adjust stirring rates (>500 rpm) to prevent mass transfer limitations in heterogeneous reactions .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C. Analyze degradation via HPLC-UV (λ = 254 nm).
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life. CYP450 inhibition assays (e.g., CYP3A4) can identify metabolic liabilities ( ).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Chloro-4-fluorophenyl)methyl](2-methylpropyl)amine
Reactant of Route 2
Reactant of Route 2
[(3-Chloro-4-fluorophenyl)methyl](2-methylpropyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.